1-(3-Iodophenyl)-2,4-pyrrolidinedione
Description
Properties
Molecular Formula |
C10H8INO2 |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H8INO2/c11-7-2-1-3-8(4-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |
InChI Key |
QSWVHKCODTVTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2,4-pyrrolidinedione typically involves the iodination of a phenyl group followed by the formation of the pyrrolidinedione ring. One common method involves the reaction of 3-iodoaniline with maleic anhydride under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1-(3-Iodophenyl)-2,4-pyrrolidinedione may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)-2,4-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of different halogenated or functionalized derivatives.
Scientific Research Applications
1-(3-Iodophenyl)-2,4-pyrrolidinedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-2,4-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-Pyrrolidinedione Derivatives with Halogenated Aryl Groups
- Compound 132/133 (2,4-Pyrrolidinedione derivatives): Exhibited potent antifungal activity against Rhizoctonia cerealis (EC50: 1.63–2.04 µg/mL). The absence of iodine in these derivatives suggests that electron-withdrawing groups (e.g., cyano or ester substituents) at C-3 enhance antifungal potency .
- Compounds 139–148 (Hydrazine-Diphenyl Ether Hybrids) : Demonstrated broad-spectrum activity against R. solani, Botrytis cinerea, and Fusarium graminearum. The dual pharmacophores (hydrazine and diphenyl ether) likely improve target engagement compared to single-substituted analogs like 1-(3-Iodophenyl)-2,4-pyrrolidinedione .
- 1-(3,5-Dichlorophenyl)-3-(2-propenyl)-2,5-pyrrolidinedione : Substitution with dichlorophenyl and propenyl groups may enhance membrane permeability but reduce selectivity due to increased hydrophobicity .
However, its antifungal efficacy remains untested in available literature, warranting further study .
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Analogues
*Predicted using fragment-based methods.
Biological Activity
1-(3-Iodophenyl)-2,4-pyrrolidinedione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-(3-Iodophenyl)-2,4-pyrrolidinedione is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-iodophenyl group and two carbonyl groups. Its molecular formula is with a molecular weight of approximately 292.08 g/mol. The presence of the iodine atom and carbonyl groups significantly influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that 1-(3-Iodophenyl)-2,4-pyrrolidinedione exhibits a range of biological activities:
- Anti-inflammatory Properties : Compounds similar to this pyrrolidinedione have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Studies have demonstrated that derivatives can inhibit cancer cell proliferation at micromolar concentrations, indicating potential as anticancer agents.
- Antimicrobial Effects : The compound has also been observed to possess antimicrobial properties against various pathogens.
The biological activity of 1-(3-Iodophenyl)-2,4-pyrrolidinedione is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell metabolism, thus reducing tumor growth.
- Binding Affinity : Studies have shown that it can bind effectively to proteins involved in inflammation and cancer progression, modulating their activity.
Synthesis Methods
The synthesis of 1-(3-Iodophenyl)-2,4-pyrrolidinedione can be achieved through various methodologies:
- Condensation Reactions : This involves the reaction of suitable precursors under acidic or basic conditions.
- Substitution Reactions : The iodine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(3-Iodophenyl)-2,4-pyrrolidinedione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| 1-(4-Iodophenyl)-2,5-pyrrolidinedione | Similar structure but with para-iodo substituent | Potentially different biological activity profiles |
| 1-(3-Bromophenyl)-2,4-pyrrolidinedione | Bromine instead of iodine | May exhibit different reactivity due to bromine's properties |
| 4-Methyl-1-(3-iodophenyl)-2,5-pyrrolidinedione | Methyl substitution at position 4 | Altered lipophilicity and potential bioactivity |
Case Studies
Several studies have explored the biological effects of 1-(3-Iodophenyl)-2,4-pyrrolidinedione:
- Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human cancer cell lines in vitro. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
- Research on Anti-inflammatory Effects : Another study indicated that derivatives of this compound could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Synthesis and Characterization
Q: What are the key synthetic pathways for 1-(3-Iodophenyl)-2,4-pyrrolidinedione, and how do reaction conditions influence yield? A: Synthesis typically involves multi-step reactions starting with iodobenzene derivatives. For example, halogenated intermediates (e.g., 3-iodophenyl precursors) are coupled with pyrrolidinedione moieties via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Critical parameters include:
- Catalysts : Pd-based catalysts for coupling reactions (yields: 60-85%) .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinated intermediates .
- Temperature : Optimal ranges between 80–120°C to balance reaction kinetics and side-product formation .
Characterization relies on ¹H/¹³C NMR (to confirm iodophenyl integration) and HRMS (to verify molecular ion peaks matching C₁₀H₈INO₂) .
Advanced Synthetic Optimization
Q: How can computational methods improve the design of 1-(3-Iodophenyl)-2,4-pyrrolidinedione synthesis? A: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance:
- Reaction path search : Identifies energetically favorable routes for iodophenyl coupling .
- Solvent effects : COSMO-RS simulations optimize solvent selection to stabilize intermediates .
Experimental validation using DoE (Design of Experiments) further refines conditions (e.g., catalyst loading, temperature gradients) .
Structural and Electronic Properties
Q: How does the 3-iodophenyl substituent influence the compound’s electronic properties? A: The iodine atom introduces heavy atom effects , enhancing spin-orbit coupling (relevant in photochemical studies). Key observations:
- UV-Vis spectroscopy : Red-shifted absorption bands (λₐᵦₛ ~280–320 nm) due to iodine’s electron-withdrawing nature .
- X-ray crystallography : Confirms planar geometry of the pyrrolidinedione ring, with C-I bond lengths (~2.10 Å) consistent with σ-hole interactions .
These properties make the compound suitable for studying halogen bonding in supramolecular assemblies .
Mechanistic Studies and Data Contradictions
Q: How to resolve contradictions in reported reaction mechanisms for iodophenyl derivatives? A: Divergent pathways (e.g., radical vs. polar mechanisms) can be clarified via:
- Isotopic labeling : ¹²⁷I NMR tracks iodine’s role in intermediates .
- Kinetic isotope effects : Compare reaction rates using deuterated analogs to identify rate-determining steps .
For example, conflicting reports on iodophenyl coupling (radical initiation vs. oxidative addition) were resolved using EPR spectroscopy to detect radical intermediates .
Biological Activity and Target Identification
Q: What methodologies are used to explore the biological activity of 1-(3-Iodophenyl)-2,4-pyrrolidinedione? A: Focus on target-agnostic screening :
- High-throughput assays : Test inhibition of kinases or GPCRs (IC₅₀ values reported in µM ranges) .
- Molecular docking : Prioritize targets by simulating binding to pyrrolidinedione’s carbonyl groups .
Contradictory bioactivity data (e.g., cytotoxicity vs. non-toxic profiles) may arise from solubility differences (DMSO vs. aqueous buffers), requiring standardized protocols .
Stability and Degradation Analysis
Q: What are the major degradation pathways under ambient conditions? A: Stability studies using HPLC-MS reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
